

# Physicochemical properties of 2',4',6'-Trifluoroacetophenone

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## Compound of Interest

Compound Name: 2',4',6'-Trifluoroacetophenone

Cat. No.: B1306031

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## Technical Guide: 2',4',6'-Trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2',4',6'-Trifluoroacetophenone** is a fluorinated aromatic ketone that serves as a critical building block in modern organic synthesis and medicinal chemistry.<sup>[1]</sup> Its unique electronic properties, conferred by the three fluorine atoms on the phenyl ring, make it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and advanced materials.<sup>[1]</sup> The presence of the trifluoromethyl moiety can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.<sup>[2]</sup> This guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and applications of **2',4',6'-Trifluoroacetophenone**.

### Physicochemical Properties

**2',4',6'-Trifluoroacetophenone** is typically a colorless to light orange or yellow clear liquid at room temperature.<sup>[3]</sup> It is slightly soluble in water but soluble in many organic solvents like ether, acetone, and benzene.<sup>[3][4]</sup>

Property	Value	Source(s)
CAS Number	51788-77-3	[1][3]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> O	[1][3]
Molecular Weight	174.12 g/mol	[1][3]
Appearance	Colorless to light orange to yellow clear liquid	[3]
Boiling Point	190 °C	[1][3]
Density	1.34 g/cm <sup>3</sup> (predicted: 1.303 ± 0.06 g/cm <sup>3</sup> )	[3]
Refractive Index	n <sub>20</sub> /D 1.47 (predicted: 1.473)	[3]
Solubility	Slightly soluble in water. Soluble in many organic solvents.	[3][4]
Storage Conditions	Store at 2 - 8 °C, sealed in a dry environment.	[3]

## Synthesis and Experimental Protocols

The primary synthetic route to **2',4',6'-Trifluoroacetophenone** is through a Friedel-Crafts acylation reaction. This involves the reaction of 1,3,5-trifluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

### Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of 2',4',6'-Trifluoroacetophenone

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.

Materials:

- 1,3,5-Trifluorobenzene

- Acetyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), dilute aqueous solution
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Addition funnel
- Reflux condenser
- Magnetic stirrer
- Ice bath

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to 0 °C using an ice bath.
- Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.
- After the addition is complete, add 1,3,5-trifluorobenzene (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
- Once the addition of 1,3,5-trifluorobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours, monitoring the reaction

progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **2',4',6'-Trifluoroacetophenone** by vacuum distillation.

## Analytical Characterization

The identity and purity of **2',4',6'-Trifluoroacetophenone** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Technique	Expected Observations
$^1\text{H}$ NMR	Signals corresponding to the methyl protons (singlet, $\sim 2.6$ ppm) and the aromatic protons.
$^{13}\text{C}$ NMR	Resonances for the carbonyl carbon, methyl carbon, and the fluorinated aromatic carbons.
$^{19}\text{F}$ NMR	Signals characteristic of the fluorine atoms on the aromatic ring.
Infrared (IR) Spectroscopy	A strong absorption band for the carbonyl ( $\text{C}=\text{O}$ ) stretching vibration (typically around $1700\text{ cm}^{-1}$ ), and bands for C-F and aromatic C-H stretching.
Gas Chromatography-Mass Spectrometry (GC-MS)	A single major peak in the chromatogram with a mass spectrum showing the molecular ion peak ( $m/z = 174$ ) and characteristic fragmentation patterns.

## Applications in Drug Development and Organic Synthesis

**2',4',6'-Trifluoroacetophenone** is a versatile intermediate in the synthesis of a wide range of organic molecules.<sup>[1]</sup> Its primary application lies in the pharmaceutical industry, where the incorporation of the trifluoromethylphenyl group can impart desirable properties to drug candidates.

Key advantages of using **2',4',6'-Trifluoroacetophenone** in drug design include:

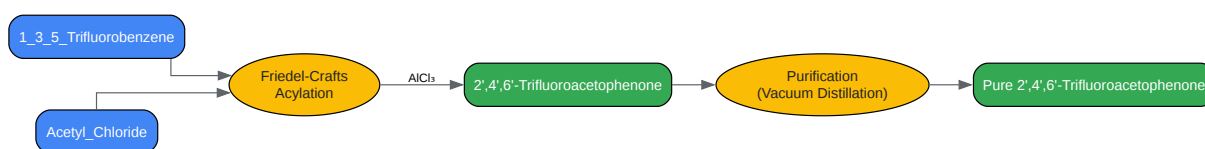
- **Enhanced Metabolic Stability:** The strong carbon-fluorine bonds are resistant to metabolic degradation, which can increase the in vivo half-life of a drug.
- **Increased Lipophilicity:** The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.<sup>[2]</sup>

- **Modulation of Electronic Properties:** The high electronegativity of fluorine atoms can alter the electronic nature of the aromatic ring, influencing the pKa of nearby functional groups and improving binding interactions with biological targets.
  - **Bioisosteric Replacement:** The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's steric and electronic properties.
- [2]

The reactivity of the ketone functional group allows for a variety of chemical transformations, including:

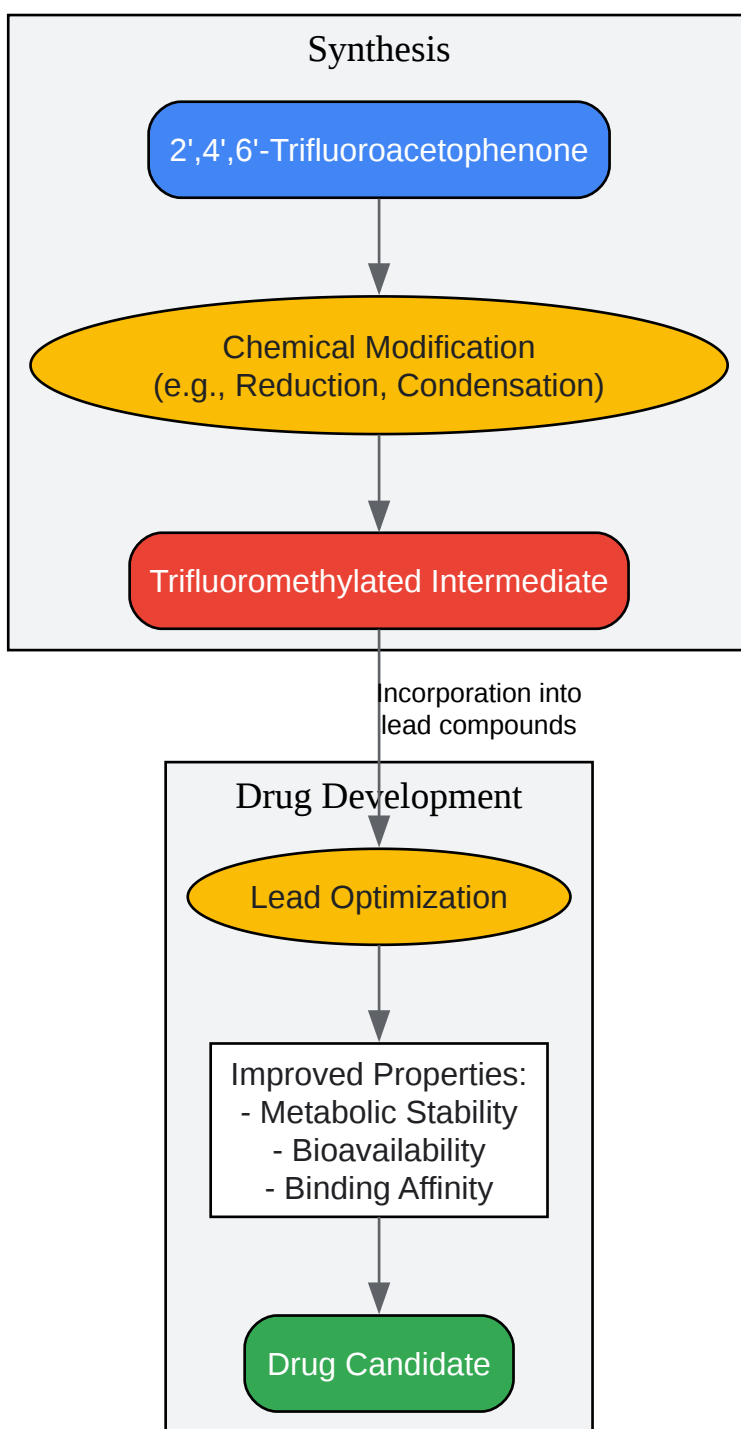
- **Reductions:** The carbonyl group can be reduced to a secondary alcohol.
- **Nucleophilic Additions:** The electrophilic carbonyl carbon can be attacked by various nucleophiles.
- **Condensation Reactions:** It can participate in reactions such as aldol condensations.

## Visualizations



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Caption: Synthetic workflow for **2',4',6'-Trifluoroacetophenone**.



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Caption: Role in the drug development pipeline.

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